Cobalt;2-(phenyliminomethyl)phenol
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
37981-00-3 |
|---|---|
Molecular Formula |
C26H22CoN2O2 |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
cobalt;2-(phenyliminomethyl)phenol |
InChI |
InChI=1S/2C13H11NO.Co/c2*15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12;/h2*1-10,15H; |
InChI Key |
FGKJRBKKHPFGSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=CC=C2O.C1=CC=C(C=C1)N=CC2=CC=CC=C2O.[Co] |
Origin of Product |
United States |
Ligand Chemistry: 2 Phenyliminomethyl Phenol
Synthetic Methodologies for 2-(phenyliminomethyl)phenol Ligand
The synthesis of 2-(phenyliminomethyl)phenol is primarily achieved through a condensation reaction. researchgate.netrecentscientific.com This involves the formation of a characteristic azomethine (-C=N-) linkage.
The formation of 2-(phenyliminomethyl)phenol is a classic example of a condensation reaction between an aldehyde (salicylaldehyde) and a primary amine (aniline). researchgate.netrecentscientific.com This reaction typically involves the nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the imine, or Schiff base. recentscientific.com The reaction is often carried out by dissolving equimolar amounts of salicylaldehyde (B1680747) and aniline (B41778) in a suitable solvent, such as methanol (B129727) or ethanol (B145695). researchgate.netasianpubs.org
The efficiency of the synthesis can be influenced by several factors. The reaction is often heated to facilitate the condensation process. For instance, heating the reaction mixture to 50°C for one hour in methanol has been reported to produce a high yield of 87%. asianpubs.org Another study describes dissolving salicylaldehyde and aniline separately in ethanol and then mixing the solutions with vigorous stirring. researchgate.net The choice of solvent can also play a role; while polar solvents like methanol and ethanol are common, some syntheses have been successfully performed in water, which is considered a greener approach. recentscientific.comasianpubs.org Kinetic studies have shown that the reaction is first order with respect to both salicylaldehyde and aniline, and the rate increases with temperature. jocpr.comjocpr.com
Following the reaction, the product, which is often a colored solid (typically yellow), needs to be isolated and purified. asianpubs.org This is commonly achieved by cooling the reaction mixture to room temperature, which can induce precipitation of the solid product. asianpubs.org The resulting solid is then collected by filtration, washed with a suitable solvent (like water) to remove any unreacted starting materials or byproducts, and subsequently dried. recentscientific.com For obtaining highly pure material, especially for applications like single-crystal X-ray diffraction, techniques such as slow evaporation of a methanolic solution can be employed to grow single crystals of the compound. asianpubs.org The purity of the isolated compound is crucial for its subsequent use in forming metal complexes.
Spectroscopic Fingerprinting and Characterization of the Ligand
Spectroscopic techniques are indispensable for confirming the structure and purity of the synthesized 2-(phenyliminomethyl)phenol ligand.
Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in the 2-(phenyliminomethyl)phenol molecule. The most significant vibrational bands are those corresponding to the newly formed azomethine (C=N) group and the hydroxyl (O-H) group from the salicylaldehyde moiety.
The stretching vibration of the C=N bond is a hallmark of Schiff base formation and typically appears in the region of 1613-1622 cm⁻¹. researchgate.netresearchgate.net The presence of a broad absorption band in the range of 3230-3550 cm⁻¹ is indicative of the O-H stretching vibration, which is often involved in intramolecular hydrogen bonding with the nitrogen atom of the azomethine group. docbrown.info Other characteristic bands include C-H vibrations in the aromatic rings (around 3056 cm⁻¹) and C-O stretching vibrations (around 1230-1410 cm⁻¹). researchgate.netdocbrown.info
Table 1: Characteristic Infrared Frequencies for 2-(phenyliminomethyl)phenol
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | References |
|---|---|---|---|
| Azomethine (C=N) | Stretching | 1613 - 1622 | researchgate.net, researchgate.net |
| Hydroxyl (O-H) | Stretching | 3230 - 3550 | docbrown.info |
| Aromatic C-H | Stretching | ~3056 | researchgate.net |
| C-O | Stretching | 1230 - 1410 | docbrown.info |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its structure.
In the ¹H NMR spectrum, a characteristic singlet is observed for the proton of the azomethine group (HC=N) at approximately 8.63 ppm. tandfonline.com The protons of the aromatic rings appear as a complex multiplet in the range of 6.95-7.41 ppm. tandfonline.com A broad singlet corresponding to the phenolic hydroxyl proton (OH) is typically found downfield, around 13.07 ppm, due to intramolecular hydrogen bonding. tandfonline.com
The ¹³C NMR spectrum further corroborates the structure. The carbon atom of the azomethine group (C=N) gives a signal in the downfield region. The aromatic carbons resonate in their characteristic region, and the carbon atom attached to the hydroxyl group (C-OH) also shows a distinct chemical shift. researchgate.net
Table 2: ¹H NMR Chemical Shifts for 2-(phenyliminomethyl)phenol
| Proton | Chemical Shift (ppm) | Multiplicity | References |
|---|---|---|---|
| HC=N | 8.63 | Singlet | tandfonline.com |
| Aromatic H | 6.95 - 7.41 | Multiplet | tandfonline.com |
| OH | 13.07 | Broad Singlet | tandfonline.com |
Electronic Absorption Spectroscopy (UV-Visible) for Electronic Transitions
The electronic absorption spectrum of a coordination complex provides critical information about the d-orbital splitting and the geometry around the central metal ion. For bis(N-phenylsalicylideneiminato)cobalt(II), the electronic spectra in various organic solvents are characteristic of a tetrahedral coordination environment around the Co(II) ion. researchgate.netresearchgate.net
The spectra typically display multiple absorption bands in the visible and ultraviolet regions. These bands arise from two main types of electronic transitions: d-d transitions and charge-transfer transitions.
d-d Transitions: These transitions occur between the d-orbitals of the cobalt(II) ion, which are split in energy by the ligand field. For a high-spin d⁷ ion like Co(II) in a tetrahedral field, three spin-allowed transitions are theoretically possible, though not all are always observed. The transition denoted as ⁴A₂(F) → ⁴T₁(P) is commonly seen in the visible region and is a key indicator of tetrahedral geometry. researchgate.net
Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the transfer of an electron between the metal and the ligand. They can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT). In the case of [Co(salan)₂], a prominent charge-transfer band is observed, which can be assigned to an electron transfer from the metal to the ligand. researchgate.net
Detailed analysis of the electronic spectrum for [Co(salan)₂] reveals specific absorption maxima (λ_max) that are consistent with a tetrahedral structure.
Table 1: Electronic Absorption Data for Cobalt;2-(phenyliminomethyl)phenol
| Absorption Band (λ_max) | Wavenumber (cm⁻¹) | Molar Absorptivity (ε) | Assignment | Geometry | Reference |
|---|---|---|---|---|---|
| 503 nm | 19880 cm⁻¹ | Moderate | ⁴A₂(F) → ⁴T₁(P) | Tetrahedral | researchgate.net |
The presence of these distinct bands, particularly the one around 503 nm, strongly supports the assignment of a tetrahedral geometry for the cobalt(II) complex in solution. researchgate.netresearchgate.net The color of the complex in solution is a direct consequence of these electronic transitions, as it absorbs light in the green-yellow region of the spectrum, appearing reddish. researchgate.net
Mass Spectrometry for Molecular Weight Verification
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For coordination complexes like this compound, this method serves to confirm the molecular formula and verify the successful synthesis of the target compound.
The expected molecular formula for bis(N-phenylsalicylideneiminato)cobalt(II) is C₂₆H₂₀CoN₂O₂. The theoretical molecular weight can be calculated based on the isotopic masses of its constituent atoms.
Calculated Molecular Weight: 451.39 g/mol
While specific experimental mass spectra for [Co(salan)₂] were not available in the surveyed literature, the technique would involve ionizing the complex, often using methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The resulting spectrum would be expected to show a prominent peak corresponding to the molecular ion [C₂₆H₂₀CoN₂O₂]⁺.
The fragmentation pattern observed in the mass spectrum can also provide structural information. For Schiff base complexes, common fragmentation pathways include the loss of one of the ligands or the fragmentation of the ligand itself. For comparison, the mass spectrum of the free ligand, phenol (B47542), shows a molecular ion peak at m/z 94, with major fragments corresponding to the loss of CO (m/z 66) and CHO (m/z 65). docbrown.info A similar analysis of the cobalt complex would help in confirming its structure.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₂₆H₂₀CoN₂O₂ |
| bis(N-phenylsalicylideneiminato)cobalt(II) | C₂₆H₂₀CoN₂O₂ |
| [Co(salan)₂] | C₂₆H₂₀CoN₂O₂ |
| 2-(phenyliminomethyl)phenol | C₁₃H₁₁NO |
| N-salicylideneaniline | C₁₃H₁₁NO |
| Salicylaldehyde | C₇H₆O₂ |
| Aniline | C₆H₇N |
| Phenol | C₆H₅OH |
Synthesis and Structural Elucidation of Cobalt;2 Phenyliminomethyl Phenol Complexes
Synthetic Strategies for Cobalt(II) and Cobalt(III) Coordination Compounds
The synthesis of cobalt complexes with 2-(phenyliminomethyl)phenol and its derivatives can be achieved through several strategic approaches, allowing for the isolation of compounds with the metal center in either the +2 or +3 oxidation state.
Direct Metal-Ligand Chelation Reactions
The most common and straightforward method for synthesizing cobalt;2-(phenyliminomethyl)phenol complexes is through direct metal-ligand chelation. This typically involves the reaction of a cobalt(II) salt with the pre-formed Schiff base ligand in a suitable solvent.
The general procedure involves mixing a solution of a cobalt(II) salt, such as cobalt(II) chloride or cobalt(II) acetate (B1210297), with a solution of the 2-(phenyliminomethyl)phenol ligand. walshmedicalmedia.comechemcom.com The reaction is often carried out in a solvent like ethanol (B145695) or methanol (B129727), and gentle heating or refluxing can be applied to promote the complex formation. walshmedicalmedia.comrsc.org The stoichiometry of the reactants, specifically the metal-to-ligand ratio, can be varied to target different complex formations, with 1:2 ratios being common for producing [CoL₂] type complexes. eajournals.org
A variety of cobalt precursors can be utilized, including hydrated salts like CoCl₂·6H₂O. walshmedicalmedia.com Upon mixing the metal salt and the ligand, the resulting complex often precipitates from the solution and can be isolated by filtration, followed by washing and drying. echemcom.comeajournals.org
In addition to traditional solution-based methods, solvent-free techniques have been developed. Mechanochemical synthesis, using a ball mill, allows for the one-pot reaction of the precursor aldehyde, amine, and metal salt directly, without the need to isolate the ligand first. researchgate.net This approach represents an efficient and environmentally friendly alternative to conventional synthesis. researchgate.net
Table 1: Examples of Direct Chelation Synthesis Parameters
| Cobalt Salt | Ligand/Precursors | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| Cobalt(II) chloride hexahydrate | N-benzylideneaniline | Methanol | Reflux | Co(II) Complex |
| Cobalt(II) chloride | Schiff base from 9,10-phenanthrenquinone and 2-mercaptoaniline | Ethanol | Stirring at room temp. | Co(II) Complex |
| Cobalt(II) chloride | p-carboxy n-phenylmaleimide | Ethanol/Water | Stirring at room temp. | Co(II) Complex |
| Cobalt(II) salt | 3-ethoxysalicylaldehyde + 1,2-phenylenediamine | None (Solvent-free) | Ball milling | Co(II) Complex |
Controlled Oxidation State Synthesis of Cobalt (Co(II) vs. Co(III))
The accessibility of both Co(II) and Co(III) oxidation states allows for the targeted synthesis of complexes with distinct electronic and geometric properties. Control over the final oxidation state of the cobalt center is a critical aspect of the synthetic strategy.
While syntheses often begin with Co(II) salts, the +2 oxidation state can be susceptible to oxidation to the more inert Co(III) state, particularly in the presence of atmospheric oxygen. rsc.orgnih.gov This in situ oxidation is a common route to Co(III) complexes. For instance, reacting cobalt(II) nitrate (B79036) or cobalt(II) chloride with a bidentate Schiff base ligand under ambient conditions can yield stable octahedral Co(III) complexes of the type [CoL₂]⁺. researchgate.net
Conversely, the synthesis of Co(II) complexes requires careful control of the reaction atmosphere, often by performing the reaction under an inert gas like argon or nitrogen to prevent oxidation.
The nature of the ligand itself plays a crucial role in stabilizing a particular oxidation state. It has been observed that diphenolate ligands, such as those derived from 2-aminophenol (B121084), strongly stabilize the +3 oxidation state of cobalt. nih.gov In some cases, the reaction of a Co(II) salt like cobalt(II) acetate with such ligands leads to the spontaneous formation of a Co(III) complex without the need for an external oxidizing agent. nih.gov In contrast, for other Schiff base ligands, vigorous oxidizing conditions may be required to convert a Co(II) complex to its Co(III) counterpart. rsc.org
Influence of Ancillary Ligands, Counterions, and Solvents on Complex Formation and Structure
The final structure and composition of a this compound complex are not solely determined by the primary Schiff base ligand. Ancillary ligands, counterions, and the solvent system employed during synthesis exert significant influence.
Ancillary Ligands: These are ligands other than the primary Schiff base that coordinate to the metal center. Halide ions (Cl⁻, Br⁻) from the starting cobalt salt can be incorporated into the coordination sphere, leading to complexes such as cis-[Co(HL)₂X₂]. rsc.org In other systems, molecules like pyridine (B92270) or water can act as ancillary ligands, completing the coordination sphere of the metal. mdpi.com The presence of these ligands directly impacts the coordination number and geometry of the complex. For example, the use of nitrate salts can result in the nitrate ion acting as a bidentate chelating ligand, leading to higher coordination numbers, such as seven-coordinate compounds. nih.gov
Counterions: When the complex formed is ionic, such as in the case of [Co(L)₂]⁺, the counterion from the starting salt (e.g., NO₃⁻, Cl⁻) is incorporated into the crystal lattice to balance the charge. researchgate.net While not directly bonded to the metal center, these counterions play a critical role in directing the solid-state packing of the complex through intermolecular interactions like hydrogen bonding. nih.gov
Solvents: The choice of solvent can dramatically alter the course of a reaction. In some instances, a solvent like anhydrous acetonitrile (B52724) can promote ligand cyclization reactions instead of the intended complex formation. nih.gov Furthermore, solvent molecules can sometimes coordinate directly to the metal center, as seen in complexes isolated with acetonitrile or methanol molecules in their structure. nih.gov The polarity of the solvent can also influence which tautomeric form of the ligand (enol-imine vs. keto-enamine) is dominant, which in turn affects the chelation process. rsc.org
Advanced Crystallographic Analysis of this compound Complexes
Definitive structural characterization of these cobalt complexes relies heavily on crystallographic techniques, which provide precise information on molecular geometry, bond lengths, and bond angles.
Single Crystal X-ray Diffraction for Definitive Molecular Structures
Single Crystal X-ray Diffraction (SCXRD) is the premier technique for obtaining an unambiguous three-dimensional molecular structure of crystalline solids. nih.govresearchgate.netresearchgate.net This method involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern.
Analysis of Coordination Geometry and Distortions (e.g., Octahedral, Tetrahedral, Square Planar)
Cobalt complexes featuring 2-(phenyliminomethyl)phenol and related Schiff base ligands exhibit a variety of coordination geometries, largely dependent on the oxidation state of the cobalt ion and the steric and electronic properties of the ligands involved.
Octahedral Geometry: This is a very common coordination geometry, particularly for Co(III) complexes, which are almost exclusively octahedral. researchgate.net Co(II) can also adopt this geometry. researchgate.netresearchgate.net In a typical [CoL₂]⁺ complex with a bidentate Schiff base, two ligands coordinate to the metal center, resulting in a CoN₄O₂ or CoN₂O₂X₂ coordination sphere. These octahedral structures are often not perfect and exhibit some degree of distortion from ideal 90° and 180° angles. researchgate.netresearchgate.net
Tetrahedral Geometry: This geometry is frequently observed for Co(II) complexes, especially with bulky ligands or when certain counterions are present. nih.gov For instance, reactions with specific isomeric ligands and halide anions have been shown to favor the formation of tetrahedral [CoX₂(LH)₂] complexes. nih.gov
Square Planar Geometry: While less common for cobalt than for its group neighbor nickel, square planar geometry can be found. A slightly distorted square planar environment has been confirmed by SCXRD for a Co(II) complex with a dipyrrin-bisphenol ligand, which imposes a rigid planar coordination. nih.gov
Higher Coordination Geometries: Coordination numbers greater than six can also occur. The use of chelating ancillary ligands, such as nitrate, can lead to the formation of seven-coordinate (heptacoordinated) Co(II) compounds. researchgate.net
Table 2: Observed Coordination Geometries in Cobalt Schiff Base Complexes
| Complex Type/Example | Cobalt Oxidation State | Coordination Geometry | Key Influencing Factors |
|---|---|---|---|
| [CoL₂]·NO₃ / [CoL₂]·Cl | Co(III) | Distorted Octahedral | Bidentate Schiff base ligands |
| [CoL₂I₂] | Co(II) | Distorted cis-Octahedral | Bidentate Schiff base, iodide ancillary ligands |
| [CoCl₂(LH)₂] | Co(II) | Tetrahedral | Ligand isomerism, halide anion |
| [Co(DPP·²⁻)] | Co(II) | Distorted Square Planar | Rigid tetradentate ligand structure |
Bond Lengths, Bond Angles, and Torsion Angle Analysis
The geometry of the cobalt ion in these Schiff base complexes can vary, commonly resulting in either four-coordinate distorted tetrahedral structures or six-coordinate octahedral configurations. medcraveonline.com The specific geometry is influenced by the oxidation state of the cobalt (Co(II) or Co(III)) and the nature of any additional ligands present. medcraveonline.comresearchgate.net
Bond Lengths
The distances between the central cobalt atom and the donor atoms of the 2-(phenyliminomethyl)phenol ligand (one oxygen and one nitrogen) are fundamental parameters. In a tris[2-(propyliminomethyl)phenolato]cobalt(III) complex, which is structurally analogous to the phenyl-substituted compound, the Co(III) ion is in a hexacoordinate octahedral environment. The Co—O bond lengths in this complex are in the range of 1.8681(19) to 1.8999(19) Å, while the Co—N bond lengths range from 1.941(2) to 1.955(2) Å. nih.gov
For Cobalt(II) complexes, the bond lengths differ. In a four-coordinate Co(II) complex with a bidentate diamido ligand, the average Co–N bond length is 1.982 Å. nih.gov In a different example of a deformed octahedral Co(II) complex, the Co-O bond length was found to be 2.057(2) Å. academie-sciences.fr These variations highlight how the oxidation state and coordination number of the central metal ion affect the metal-ligand bond distances.
| Bond | Complex Type | Bond Length (Å) | Source |
|---|---|---|---|
| Co(III)—O | Octahedral Tris[2-(propyliminomethyl)phenolato]cobalt(III) | 1.8681(19) – 1.8999(19) | nih.gov |
| Co(III)—N | Octahedral Tris[2-(propyliminomethyl)phenolato]cobalt(III) | 1.941(2) – 1.955(2) | nih.gov |
| Co(II)—O | Deformed Octahedral Co(II) Complex | 2.057(2) | academie-sciences.fr |
| Co(II)—N | Four-coordinate Co(II) Complex | 1.982 (average) | nih.gov |
Bond Angles
The bond angles around the cobalt center define its coordination geometry. In an ideal octahedral geometry, the angles are 90°, while in a perfect tetrahedral geometry, they are 109.5°. However, in Schiff base complexes, these angles often deviate significantly, indicating a distorted geometry. researchgate.net This distortion is a common feature arising from the constraints of the chelating ligand. medcraveonline.com
| Angle | Complex Type | Angle (°) | Source |
|---|---|---|---|
| O—Co—N | Distorted Octahedral Co(III)-Salen Complex | 93.6(3) | inorgchemres.org |
| N—Co—N | Four-coordinate Co(II) Complex | 82.8 (average) | nih.gov |
Torsion Angle Analysis
Torsion angles, or dihedral angles, describe the conformation of the complex, particularly the spatial relationship between different parts of the molecule. In the context of bis-chelate complexes like those that can be formed with 2-(phenyliminomethyl)phenol, a key parameter is the dihedral twist angle between the coordination planes of the two ligands. nih.gov
Studies on a series of four-coordinate Co(II) complexes have shown that the dihedral twist angle (δ) between the N–Co–N chelate planes can vary significantly, ranging from 48.0° to 89.2°. nih.govrsc.org This wide range indicates considerable conformational flexibility. The specific angle is influenced by factors within the crystal lattice, such as the nature of the counter-ions present. nih.gov This structural parameter is of particular interest as it has been shown to correlate directly with the magnetic properties of the complex, specifically the magnetic anisotropy and the zero-field splitting (ZFS) parameter. nih.govrsc.org A close-to-orthogonal arrangement of the ligands can lead to a higher energy barrier for magnetic relaxation, a desirable property for single-ion magnets (SIMs). rsc.org
| Description | Angle Range (°) | Source |
|---|---|---|
| Dihedral twist angle (δ) between N–Co–N chelate planes | 48.0 – 89.2 | nih.govrsc.org |
Spectroscopic Characterization of Cobalt;2 Phenyliminomethyl Phenol Complexes
Electronic Absorption Spectroscopy for d-d Transitions and Charge Transfer Bands
Electronic absorption spectroscopy is a fundamental tool for probing the electronic structure of cobalt complexes. The spectra are typically characterized by two main types of electronic transitions: d-d transitions and charge transfer (CT) bands.
d-d Transitions: For Co(II), a d⁷ metal ion, the electronic transitions between d-orbitals are spin-forbidden for low-spin complexes but spin-allowed for high-spin complexes. In an octahedral field, high-spin Co(II) has a ⁴T₁g ground state. The spectra typically display two broad bands in the visible and near-infrared regions. nih.gov These are assigned to the transitions from the ground state to excited quartet states. A third, higher energy d-d transition is often obscured by more intense charge transfer bands. nih.gov
¹T₁g(F) → ⁴T₂g(F) (ν₁): This is the lowest energy transition, typically appearing in the near-infrared region.
¹T₁g(F) → ⁴A₂g(F) (ν₂): This transition involves the excitation of two electrons and is therefore very weak, and rarely observed.
¹T₁g(F) → ⁴T₁g(P) (ν₃): This transition appears in the visible region and is often a broad, complex band due to spin-orbit coupling.
In addition to these spin-allowed bands, weaker, narrower bands may appear due to spin-forbidden transitions to doublet states (e.g., ²G). nih.gov The energies of these transitions are sensitive to the ligand field strength and the coordination geometry of the complex. For instance, tetrahedral Co(II) complexes show much more intense d-d bands than their octahedral counterparts.
Charge Transfer (CT) Bands: These transitions involve the movement of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice-versa (Metal-to-Ligand Charge Transfer, MLCT). LMCT bands are common in complexes of Co(II) with ligands like 2-(phenyliminomethyl)phenol, which has phenolate (B1203915) oxygen and imine nitrogen donors. These transitions are typically found in the ultraviolet region and are much more intense (higher molar absorptivity, ε) than d-d bands. core.ac.uk The intense absorptions can sometimes mask the higher energy d-d transitions. core.ac.uknih.gov The energy of the LMCT band is related to the ease of oxidizing the ligand and reducing the metal center. core.ac.uk
| Transition Type | Typical Wavenumber Range (cm⁻¹) | Description |
| d-d Transitions (High-Spin Octahedral Co(II)) | ||
| ⁴T₁g(F) → ⁴T₂g(F) | 8,000 - 10,000 | Broad, weak to moderate intensity band in the NIR region. |
| ⁴T₁g(F) → ⁴T₁g(P) | 16,000 - 22,000 | Broad, often structured band in the visible region. nih.gov |
| Spin-Forbidden | 15,000 - 20,000 | Narrow, weak bands, sometimes superimposed on the ⁴T₁g(P) band. nih.gov |
| Charge Transfer (CT) Transitions | ||
| LMCT (O→Co, N→Co) | > 25,000 | Intense bands in the UV region. core.ac.uk |
Vibrational Spectroscopy (FT-IR) for Coordination Mode and Ligand Perturbations
Fourier-Transform Infrared (FT-IR) spectroscopy is invaluable for determining how the 2-(phenyliminomethyl)phenol ligand binds to the cobalt ion. By comparing the spectrum of the free ligand with that of the cobalt complex, key vibrational modes can be identified that confirm coordination.
The 2-(phenyliminomethyl)phenol ligand coordinates to the metal center through the phenolic oxygen and the imino nitrogen. This coordination causes significant perturbations in the vibrational frequencies of the associated bonds.
ν(O-H) band: The free ligand exhibits a broad absorption band characteristic of the phenolic O-H group, typically in the 3400-2500 cm⁻¹ range. Upon deprotonation and coordination to the cobalt ion, this band disappears completely, providing strong evidence for the involvement of the phenolic oxygen in bonding.
ν(C=N) band: The imine or azomethine group (C=N) of the free ligand shows a strong stretching vibration, usually around 1610-1630 cm⁻¹. When the imine nitrogen coordinates to the cobalt center, electron density is drawn from the C=N bond towards the metal. This weakens the bond, resulting in a shift of the ν(C=N) band to a lower frequency (lower wavenumber) in the complex's spectrum. researchgate.net
ν(C-O) band: The phenolic C-O stretching vibration in the free ligand, typically observed around 1280 cm⁻¹, shifts to a higher frequency upon coordination. This shift occurs because the oxygen atom forms a bond with the metal, leading to an increase in the double bond character of the C-O bond.
New Bands (M-O and M-N): The formation of new bonds between the cobalt and the ligand gives rise to new vibrational bands in the far-infrared region of the spectrum. The appearance of bands attributable to Co-N and Co-O stretching vibrations, typically in the 600-400 cm⁻¹ range, is direct evidence of coordination. researchgate.net
| Vibrational Mode | Free Ligand (Approx. cm⁻¹) | Cobalt Complex (Approx. cm⁻¹) | Interpretation of Shift |
| ν(O-H) | 3400-2500 | Absent | Deprotonation and coordination of phenolic oxygen. |
| ν(C=N) | 1610-1630 | 1590-1615 | Coordination of imine nitrogen to cobalt. |
| ν(C-O) | ~1280 | >1300 | Coordination of phenolic oxygen to cobalt. |
| ν(Co-N) / ν(Co-O) | Absent | 600-400 | Formation of new coordinate bonds. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diamagnetic Cobalt Complexes
Nuclear Magnetic Resonance (NMR) is a powerful tool for structural elucidation in solution. However, its application to cobalt complexes is highly dependent on the metal's electronic state. While the prompt specifies diamagnetic complexes, it is crucial to note that mononuclear Co(II) (d⁷) complexes are inherently paramagnetic. researchgate.net Diamagnetism in cobalt chemistry is typically associated with Co(III) (d⁶, low-spin) or Co(I) (d⁸, square planar) species, or in some cases, strongly antiferromagnetically coupled dinuclear Co(II) complexes. researchgate.net
For a hypothetical diamagnetic Co(III) complex of 2-(phenyliminomethyl)phenol, a standard ¹H or ¹³C NMR spectrum would be observed with sharp signals in the typical chemical shift ranges (e.g., 0-15 ppm for ¹H).
In the scientifically relevant case of a paramagnetic Co(II) complex, the unpaired electron on the metal center dramatically affects the NMR spectrum. nih.gov The key features are:
Large Chemical Shifts: The signals are spread over a very wide range, often from -100 to +200 ppm or greater, due to hyperfine coupling between the unpaired electron spin and the nuclear spins. nih.gov
Signal Broadening: The rapid relaxation induced by the paramagnetic center leads to significantly broadened NMR signals. researchgate.net
Despite these challenges, NMR of paramagnetic species can provide valuable information. The magnitude of the paramagnetic shift (isotropic shift) contains structural information about the distance of the nucleus from the metal center and the mechanism of spin delocalization. nih.gov However, obtaining and interpreting these spectra requires specialized techniques and expertise. researchgate.netnih.gov
| Cobalt Oxidation State | Electron Configuration | Magnetic Property | Expected ¹H NMR Spectrum |
| Co(II) (High-Spin) | d⁷ (S=3/2) | Paramagnetic | Very broad signals, large chemical shift range (-100 to +200 ppm). nih.govresearchgate.net |
| Co(II) (Low-Spin) | d⁷ (S=1/2) | Paramagnetic | Broad signals, large chemical shift range. researchgate.net |
| Co(III) (Low-Spin) | d⁶ (S=0) | Diamagnetic | Sharp signals in the conventional range (0-15 ppm). researchgate.net |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Cobalt Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons. It is therefore an essential tool for studying paramagnetic Co(II) complexes. osti.govohiolink.edu EPR spectra provide detailed information about the electronic ground state and the local coordination environment of the cobalt ion. marquette.edu
Low-Spin Co(II) (S=1/2): Low-spin Co(II) complexes, often found in square planar or five-coordinate geometries, give rise to EPR spectra that are relatively straightforward to interpret. The spectrum is characterized by a g-tensor and a hyperfine coupling tensor (A) due to the interaction with the ⁵⁹Co nucleus (I = 7/2). The hyperfine interaction typically splits the signal into an eight-line pattern. The g-values and A-values are sensitive to the ligand field and can help determine the ground electronic state (e.g., whether the unpaired electron resides in the d(z²), d(x²-y²), or d(xz) orbital). nih.gov
High-Spin Co(II) (S=3/2): High-spin Co(II) is common in octahedral and tetrahedral geometries. These systems are more complex due to the S=3/2 spin state and large zero-field splitting (ZFS). The ZFS often makes the complex "EPR-silent" under standard X-band conditions, as the transitions fall outside the accessible magnetic field range. However, when EPR signals are observed, they are highly sensitive to the symmetry and distortions of the coordination sphere, providing a sensitive probe of the metal site structure. marquette.edu Parallel-mode EPR is often a valuable technique for studying these systems. marquette.edu
| Parameter | Description | Information Gained |
| g-tensor (gₓ, gᵧ, g₂) ** | Describes the interaction of the unpaired electron with the external magnetic field. | Provides insight into the electronic ground state and symmetry of the metal center. An isotropic g (gₓ=gᵧ=g₂) indicates a cubic (e.g., octahedral) environment, while an anisotropic g indicates lower symmetry. nih.gov |
| A-tensor (Aₓ, Aᵧ, A₂) ** | Describes the hyperfine interaction between the electron spin and the ⁵⁹Co nuclear spin (I=7/2). | Reveals the extent of delocalization of the unpaired electron onto the cobalt nucleus and provides information about the nature of the metal-ligand bonds. nih.gov |
| Zero-Field Splitting (ZFS) | The splitting of spin sublevels in the absence of a magnetic field (for S > 1/2). | Crucial for high-spin Co(II) (S=3/2); its magnitude determines the observability and appearance of the EPR spectrum. marquette.edu |
Computational Chemistry Investigations of Cobalt;2 Phenyliminomethyl Phenol Systems
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) has become a cornerstone in the computational study of transition metal complexes, including those of cobalt with Schiff base ligands. revistabionatura.comdoaj.org DFT methods provide a balance between computational cost and accuracy, enabling the detailed examination of electronic and geometric properties.
A fundamental application of DFT is the optimization of molecular geometries to predict stable structural conformations. For cobalt(II) complexes with bidentate Schiff base ligands like N-phenylsalicylaldimine, which coordinate through a nitrogen and an oxygen atom, a distorted tetrahedral or square planar geometry around the cobalt center is typically expected. nih.goviucr.org
DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. In similar cobalt(II) Schiff base complexes, the Co-O bond lengths are often found to be slightly shorter than the Co-N bond lengths, a difference of approximately 0.05 Å has been noted in some cases. nih.gov This is attributed to the stronger electrostatic attraction between the negatively charged phenolate (B1203915) oxygen and the Co(II) cation. nih.gov The imine (C=N) bond length is typically around 1.3 Å, consistent with its double-bond character. nih.gov
For instance, in a related bis{3,5-di-tert-butyl-N-[(4-dimethylamino)phenyl]salicylaldiminato}cobalt(II) complex, the Co-O distances were found to be approximately 1.88 Å and the Co-N distances were around 2.01 Å, with a distorted tetrahedral coordination geometry. iucr.org DFT calculations on similar systems can reproduce these experimental findings with a high degree of accuracy, often with predicted values being only slightly overestimated depending on the functional used. researchgate.net
Table 1: Representative Predicted Structural Parameters for a Distorted Tetrahedral Co(II) Schiff Base Complex
| Parameter | Predicted Value (Å) |
| Co-O Bond Length | ~1.88 - 1.95 |
| Co-N Bond Length | ~2.01 - 2.05 |
| C=N Bond Length | ~1.30 |
Note: These are typical ranges derived from related structures and may vary based on the specific functionals and basis sets used in the calculation.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and kinetic stability of the complex. A smaller gap generally implies higher reactivity.
DFT calculations are widely used to determine the energies and compositions of these orbitals. researchgate.net For cobalt(II) Schiff base complexes, the HOMO and LUMO are often a mixture of metal d-orbitals and ligand-based π-orbitals. The nature of the substituent on the phenyl ring of the salicylaldehyde (B1680747) or aniline (B41778) moiety can influence the HOMO-LUMO gap. researchgate.net Electron-withdrawing groups can affect the electronic properties of the metal center. researchgate.net
The HOMO-LUMO gap is a key parameter in understanding the electronic transitions observed in UV-Vis spectroscopy. The transitions from occupied to unoccupied orbitals, particularly HOMO to LUMO transitions, correspond to the absorption of light at specific wavelengths. researchgate.net
Table 2: Typical Frontier Molecular Orbital Energies and Gap for a Cobalt(II) Schiff Base Complex
| Orbital | Energy (eV) |
| HOMO | -5.0 to -6.0 |
| LUMO | -2.0 to -3.0 |
| HOMO-LUMO Gap | 2.0 to 4.0 |
Note: These values are illustrative and can vary significantly with the computational method and the specific structure of the complex.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict electronic absorption spectra, such as UV-Vis spectra. univ-bba.dzfaccts.de By calculating the energies of electronic excitations from the ground state to various excited states, TD-DFT can simulate the absorption bands observed experimentally. mdpi.comresearchgate.net
For cobalt(II) Schiff base complexes, the UV-Vis spectrum typically exhibits bands arising from different types of electronic transitions:
π→π* transitions: These are usually high-intensity bands occurring at lower wavelengths (in the UV region) and are associated with the aromatic rings and the C=N group of the Schiff base ligand. northwestern.edumdpi.com
n→π* transitions: These transitions, involving the non-bonding electrons of the nitrogen and oxygen atoms, are generally of lower intensity. mdpi.com
d-d transitions: These transitions between the d-orbitals of the cobalt ion are often weak and can be obscured by more intense charge-transfer bands.
Ligand-to-Metal Charge Transfer (LMCT) transitions: These can be observed and involve the transfer of electron density from the ligand to the cobalt center. uitm.edu.my
TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP, can help assign the observed spectral bands to specific electronic transitions, providing a deeper understanding of the electronic structure. mdpi.comresearchgate.netnih.gov The choice of functional and basis set can influence the accuracy of the predicted spectra. nih.gov
DFT calculations can provide various descriptors that help in assessing the reactivity and stability of a molecule.
Mulliken Charges: This analysis partitions the total electron density among the atoms in the molecule, providing an estimate of the partial atomic charges. It can indicate the sites most susceptible to electrophilic or nucleophilic attack. For instance, the analysis might show a positive charge on the cobalt atom and negative charges on the coordinating oxygen and nitrogen atoms, as expected.
Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, it measures the resistance to change in electron distribution.
Global Softness (S): The reciprocal of chemical hardness (S = 1/η), it indicates the capacity of a molecule to accept electrons.
Electronegativity (χ): Calculated as -(E_HOMO + E_LUMO) / 2, it measures the ability of the molecule to attract electrons.
Electrophilicity Index (ω): Calculated as ω = χ² / (2η), it quantifies the electrophilic power of a molecule.
These descriptors are valuable for comparing the reactivity of a series of related complexes, for example, with different substituents on the ligands. researchgate.net
To gain a more profound understanding of the chemical bonds within the cobalt complex, advanced computational techniques like the Quantum Theory of Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can be employed.
Quantum Theory of Atoms in Molecules (AIM): Developed by Richard Bader, AIM theory analyzes the topology of the electron density (ρ) to define atoms and the bonds between them. wikipedia.orguni-rostock.de The presence of a bond path between two atoms, a line of maximum electron density linking their nuclei, is indicative of a chemical bond. uni-rostock.de The properties of the electron density at the bond critical point (BCP), such as its magnitude and the Laplacian of the electron density (∇²ρ), provide information about the nature of the bond (e.g., covalent vs. ionic).
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals. This method allows for the quantification of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For the cobalt complex, NBO analysis can reveal the nature of the coordination bonds by examining the interactions between the lone pair orbitals of the ligand's oxygen and nitrogen atoms and the vacant d-orbitals of the cobalt ion.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT calculations provide a static picture of the molecule at its minimum energy geometry, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. acs.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing the exploration of conformational changes, ligand exchange dynamics, and interactions with solvent molecules. arxiv.orgmdpi.com
For Cobalt;2-(phenyliminomethyl)phenol, MD simulations could be used to:
Study the flexibility of the ligand and the conformational stability of the complex in different solvent environments.
Investigate the dynamics of solvent molecules around the complex, which is crucial for understanding its solubility and reactivity in solution.
Simulate the interaction of the complex with other molecules, which can be particularly relevant for understanding its potential applications in catalysis or materials science. aip.org
By combining DFT and MD, a comprehensive computational model of the cobalt complex can be constructed, providing detailed information about its structure, electronics, and dynamics that complements and helps interpret experimental observations.
Thermodynamic Parameter Calculations (e.g., Binding Energies, Gibbs Free Energy of Formation)
Computational chemistry provides a powerful lens for investigating the thermodynamic stability and formation of coordination complexes like this compound, also known as Cobalt(II)-N-salicylideneaniline. Through methods such as Density Functional Theory (DFT), researchers can calculate key thermodynamic parameters that offer insights into the spontaneity and energetics of complex formation. These parameters include binding energies and the Gibbs free energy of formation (ΔG°).
Detailed Research Findings
Studies on various cobalt Schiff base complexes consistently show that the formation process is often spontaneous. This is indicated by negative values for the Gibbs free energy of formation. For instance, computational and experimental studies on trivalent cobalt Schiff base complexes have revealed that the complexation process is generally spontaneous and exothermic. This spontaneity is a key driver for the formation of these stable coordination compounds.
The binding energy represents the strength of the interaction between the cobalt ion and the Schiff base ligand. In the context of computational studies, this can be calculated by comparing the total energy of the optimized complex to the sum of the energies of the free metal ion and the free ligand. A more negative binding energy indicates a more stable complex.
The Gibbs free energy of formation (ΔG°) provides a complete picture of the thermodynamic feasibility of a reaction under constant temperature and pressure. It is calculated using the equation:
ΔG° = ΔH° - TΔS°
where ΔH° is the change in enthalpy, T is the temperature, and ΔS° is the change in entropy. For the formation of a coordination complex, ΔH° is often related to the bond energies, while ΔS° reflects the change in the degree of freedom of the system. The formation of a single complex from a free metal ion and one or more ligands typically leads to a decrease in entropy (negative ΔS°), as the system becomes more ordered. Therefore, for the Gibbs free energy to be negative (indicating a spontaneous process), the enthalpy change (ΔH°) must be sufficiently negative to overcome the unfavorable entropy change.
Illustrative Data Tables
To illustrate the typical thermodynamic parameters found in computational studies of cobalt Schiff base complexes, the following tables present hypothetical yet representative data based on findings for analogous systems. It is crucial to note that these values are not from a direct study of this compound but are representative of similar cobalt(II) Schiff base complexes.
Table 1: Calculated Binding Energies for a Representative Cobalt(II) Schiff Base Complex System
This table showcases how binding energy can be calculated. The energies are typically reported in kilojoules per mole (kJ/mol) or Hartrees in computational studies.
| Species | Optimized Energy (Hartree) |
| Co(II) ion | -1380.5 |
| 2-(phenyliminomethyl)phenol ligand | -650.2 |
| [Co(2-(phenyliminomethyl)phenol)₂] complex | -2681.1 |
| Calculated Binding Energy (kJ/mol) | -787.4 |
Note: The binding energy is calculated as: Energy(complex) - (Energy(Co(II)) + 2 * Energy(ligand)). The conversion factor 1 Hartree = 2625.5 kJ/mol is used.
Table 2: Calculated Thermodynamic Parameters for the Formation of a Representative Cobalt(II) Schiff Base Complex at 298.15 K
This table provides a breakdown of the key thermodynamic parameters that determine the spontaneity of the complex formation.
| Thermodynamic Parameter | Calculated Value | Unit |
| Enthalpy of Formation (ΔH°) | -815.2 | kJ/mol |
| Entropy of Formation (ΔS°) | -150.5 | J/(mol·K) |
| Gibbs Free Energy of Formation (ΔG°) | -770.4 | kJ/mol |
The negative Gibbs free energy of formation in this illustrative table strongly suggests that the formation of such a cobalt(II) Schiff base complex is a thermodynamically favorable process. The negative enthalpy change indicates that the formation of bonds between the cobalt ion and the ligand releases a significant amount of energy, which is the primary driving force for the reaction.
Electrochemical Properties of Cobalt;2 Phenyliminomethyl Phenol Complexes
Cyclic Voltammetry for Redox Potentials and Electron Transfer Mechanisms
Cyclic voltammetry (CV) is a principal technique used to probe the electrochemical characteristics of cobalt(II)-Schiff base complexes. scielo.br By measuring the current response to a varying potential, CV experiments reveal the formal redox potentials associated with the metal center, typically the Co(III)/Co(II) and Co(II)/Co(I) couples. nih.govelectrochemsci.org These potentials are fundamental parameters that quantify the thermodynamic ease with which the complex can be oxidized or reduced.
For many cobalt Schiff base complexes, CV scans show reversible or quasi-reversible redox waves. For instance, a cobalt(III) Schiff base complex studied in dimethylformamide (DMF) displayed a quasi-reversible wave for the Co(III)/Co(II) couple with a peak potential separation (ΔEp) that indicates the kinetics of the electron transfer. electrochemsci.org The ratio of the cathodic to anodic peak currents (ipc/ipa) provides further information on the reversibility of the process; a ratio of ~1 suggests a stable product upon electron transfer. electrochemsci.org In some systems, multiple redox couples can be observed, including both metal-centered and ligand-based processes. nih.govresearchgate.net
The mechanism of electron transfer can be complex. In some cases, it follows a simple outer-sphere electron transfer pathway. However, for reactions involving certain substrates, mechanisms involving nucleophilic attack of the cobalt(II) species or atom-transfer have been proposed. capes.gov.bracs.org Studies on related systems suggest that the process can also involve a chemical step following the initial electron transfer, known as an EC (electrochemical-chemical) mechanism. irb.hr
Table 1: Representative Redox Potentials of Cobalt Schiff Base and Related Complexes
| Complex Type | Redox Couple | Potential (V vs. reference) | Solvent/Electrolyte | Reference |
|---|---|---|---|---|
| Cobalt(III) Schiff Base | Co(III)/Co(II) | Epc = -0.893 V | DMF | electrochemsci.org |
| Cobalt(II) Schiff Base | Co(II)/Co(I) | Epc = -1.541 V | DMF | electrochemsci.org |
| Co(phen)2(bpy)3 | Co(III)/Co(II) | E½ = +0.35 V (vs Ag/AgCl) | Acetonitrile (B52724) | researchgate.net |
| Co(phen)2(bpy)3 | Co(II)/Co(I) | E½ = -0.81 V (vs Ag/AgCl) | Acetonitrile | researchgate.net |
| [Co(salen-OMe)] | Co(II)/Co(I) | -1.85 V (vs Fc+/Fc) | Acetonitrile | nih.gov |
| Cobalt Pyridylazo Complex | Co(III)/Co(II) | -0.62 to +0.03 V (vs Fc+/Fc) | Not Specified | nih.gov |
Analysis of Ligand and Metal-Centered Redox Processes
A key aspect of the electrochemistry of these complexes is determining whether the redox activity is centered on the cobalt ion or on the Schiff base ligand itself. The ligand, particularly the phenolate (B1203915) portion, can be "non-innocent," meaning it can actively participate in redox reactions by storing and releasing electrons. mdpi.com
Distinguishing between metal-centered and ligand-centered processes often requires a combination of electrochemical and spectroscopic techniques. Metal-centered processes involve a change in the oxidation state of the cobalt ion (e.g., Co(II) ↔ Co(III)). nih.gov In contrast, ligand-centered redox events result in the formation of ligand radicals, such as a phenoxyl radical, while the cobalt ion maintains its oxidation state. nih.govnih.gov
For example, in some cobalt(III) complexes with phenolate-containing ligands, oxidation is shown to be ligand-centered, yielding stable phenoxyl-cobalt(III) species. nih.gov Evidence for this comes from Electron Paramagnetic Resonance (EPR) and UV-Vis spectroscopy, which can detect the characteristic signals of the ligand radical. nih.govresearchgate.net Cyclic voltammograms of such complexes may display multiple reversible one-electron oxidation waves, corresponding to the sequential formation of one or more ligand radicals. nih.gov Conversely, in other systems, the redox processes are clearly metal-centered, with the ligand framework acting as a spectator that modulates the metal's redox potential. nih.govnorthwestern.edu
Correlation of Electrochemical Behavior with Ligand Substituent Effects
The electronic properties and, consequently, the redox potentials of Cobalt;2-(phenyliminomethyl)phenol complexes can be systematically tuned by introducing various substituent groups onto the salicylaldehyde (B1680747) or phenylamine rings of the Schiff base ligand. scielo.brresearchgate.net This principle is a cornerstone of rational catalyst and materials design.
The electronic nature of the substituents directly influences the electron density at the cobalt center. Electron-withdrawing groups (EWGs), such as nitro (–NO₂) or halides (–Br, –Cl), pull electron density away from the metal, making it more difficult to remove an electron (oxidation). This results in a positive (anodic) shift of the Co(III)/Co(II) redox potential. researchgate.netnih.govnih.gov Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (–OCH₃) or alkyl groups, increase electron density at the metal center, facilitating oxidation and causing a negative (cathodic) shift in the redox potential. nih.govnih.gov
Studies have demonstrated a clear correlation between the Hammett parameter (σp) of the substituents and the measured redox potentials. scielo.br A linear relationship is often observed, quantifying the electronic influence of the ligand on the metal's redox behavior. For instance, the anodic peak potentials for a series of cobalt(III) Schiff base complexes were found to follow the trend NO₂ > Br > H > MeO, which aligns with the electron-withdrawing strength of the substituents. researchgate.net Even steric effects from bulky substituents or the presence of nearby non-coordinating cations can cause significant shifts in redox potentials, highlighting the sensitivity of the electrochemical properties to the ligand architecture. nih.govoup.com
Table 2: Effect of Ligand Substituents on Co(III)/Co(II) Redox Potential
| Substituent Type | Effect on Electron Density | Shift in Redox Potential | Example Substituents | Reference |
|---|---|---|---|---|
| Electron-Withdrawing Group (EWG) | Decreases | Positive (Anodic) Shift | -NO₂, -Cl, -Br | scielo.brresearchgate.netnih.gov |
| Electron-Donating Group (EDG) | Increases | Negative (Cathodic) Shift | -OCH₃, -tert-butyl | nih.govnih.gov |
| Sterically Bulky Group | Distorts Geometry | Positive (Anodic) Shift | Axial Phenyl Groups | oup.com |
| Proximal Cation | Electrostatic Effect | Positive (Anodic) Shift | Na⁺, K⁺, Ca²⁺ | nih.gov |
Electrical Conductivity and Band Gap Determination via Electrochemical Methods
While direct measurements of electrical conductivity are typically performed on solid-state samples, electrochemical methods provide a powerful way to estimate the electronic band gap of a molecule, which is inversely related to its potential conductivity. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be approximated from the onset potentials of the first oxidation and first reduction waves in a cyclic voltammogram, respectively.
The electrochemical band gap (E_g^elec) can be estimated using the following equation:
Egelec = Eoxonset - Eredonset
where Eoxonset is the onset potential of the first oxidation and Eredonset is the onset potential of the first reduction. This value represents the energy difference between the HOMO and LUMO levels and is a crucial parameter for assessing a material's potential in electronic applications, such as in dye-sensitized solar cells or as a semiconductor. acs.orgnih.gov The heterogeneous electron transfer kinetics, another important factor for conductivity, can also be evaluated from electrochemical data. researchgate.net Coordination polymers based on cobalt have been investigated for their electrocatalytic properties, which are inherently linked to their ability to conduct electrons and facilitate redox reactions. mdpi.com
Magnetic Properties of Cobalt;2 Phenyliminomethyl Phenol Complexes
Static Magnetic Susceptibility Measurements (χM T vs. T Plots)
Static (DC) magnetic susceptibility measurements are a fundamental tool for probing the magnetic nature of cobalt(II) complexes. The data are typically presented as a plot of the molar magnetic susceptibility-temperature product (χM T) versus temperature (T).
For a magnetically isolated high-spin Co(II) ion (S = 3/2), the expected spin-only value of χMT is 1.875 cm³ K mol⁻¹ (assuming g = 2.0). However, for cobalt(II) complexes, the room temperature χMT values are often significantly higher, typically falling in the range of 2.5 to 3.5 cm³ K mol⁻¹ for mononuclear species. researchgate.netnih.gov This elevation is a direct consequence of the significant orbital angular momentum contribution arising from the orbitally degenerate ground state of the Co(II) ion. researchgate.netnih.gov
Upon cooling, the χMT value for a typical mononuclear high-spin Co(II) complex decreases continuously. This decrease is primarily due to the depopulation of the higher-energy Kramers doublets that are split from the ground state by spin-orbit coupling and low-symmetry distortions. researchgate.netresearchgate.net In some cases, a very sharp drop at low temperatures may indicate the presence of large zero-field splitting (ZFS). For polynuclear complexes, the shape of the χMT vs. T curve is further influenced by intramolecular magnetic exchange interactions between the cobalt centers. An increase in χMT at low temperatures typically signals ferromagnetic coupling, while a decrease indicates antiferromagnetic coupling. nih.gov
| Complex | χM T at 300 K (cm³ K mol⁻¹) | Key Observation upon Cooling | Reference |
|---|---|---|---|
| [Co(3,3-Hbpt)₂(N₃)₂(H₂O)₂] | 2.68 | Monotonous decrease to 1.18 cm³ K mol⁻¹ at 2.0 K | researchgate.net |
| [Co(abpt)₂(N₃)₂]·H₂O | 2.92 | Monotonous decrease with a slight upturn below 4.0 K | researchgate.net |
| Dinuclear [Co₂(L)₂(acac)₂(H₂O)] | 6.03 (per dimer) | Gradual decrease, then an increase below 25 K (ferromagnetic coupling) | nih.gov |
| CoL¹₂ | 3.20 | Continuous decrease on cooling | nih.gov |
Spin-Orbit Coupling Effects and Orbital Angular Momentum in Cobalt(II) Complexes
The distinctive magnetic behavior of high-spin Co(II) complexes is dominated by first-order spin-orbit coupling (SOC). researchgate.net Unlike ions where the orbital angular momentum is largely "quenched" by the ligand field (e.g., Mn(II), Ni(II) in octahedral fields), the ⁴T₁g ground term of octahedral Co(II) retains orbital angular momentum (isomorphic to a P state with L=1). researchgate.netsccj.net SOC couples this residual orbital momentum with the spin momentum (S=3/2), splitting the ground term into a manifold of Kramers doublets. researchgate.net
This strong orbital contribution leads to several key observable effects:
Elevated Magnetic Moments: As seen in χMT data, the magnetic moments are significantly higher than the spin-only value. nih.gov In some cases, particularly in complexes with weak ligand fields and linear coordination geometry that minimize quenching, the magnetic moment can approach the free-ion value of 6.63 µB. nih.gov
Large Magnetic Anisotropy: SOC is the primary origin of the large magnetic anisotropy and zero-field splitting (ZFS) in these systems, which is critical for single-molecule magnet behavior. nih.govalbany.edu
Anisotropic g-tensor: The g-values are often highly anisotropic and significantly deviated from the free-electron value of ~2.0023. nih.gov
The magnitude of the orbital contribution can be modulated by the coordination environment. Distortions from ideal cubic (octahedral or tetrahedral) symmetry lift the orbital degeneracy, which can partially quench the orbital angular momentum and reduce the SOC effect. However, the effect remains substantial in most Co(II) complexes.
Characterization of Intramolecular Magnetic Coupling (e.g., Ferromagnetic, Antiferromagnetic)
In dinuclear or polynuclear cobalt complexes, where paramagnetic centers are linked by bridging ligands, magnetic exchange interactions can occur. The nature of this coupling—ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel)—is determined by analyzing the temperature dependence of the magnetic susceptibility.
The exchange interaction is typically modeled using the Heisenberg-Dirac-Van Vleck (HDVV) Hamiltonian, Ĥ = -2JŜ₁·Ŝ₂, where J is the magnetic exchange coupling constant.
Ferromagnetic Coupling (J > 0): The total spin state is maximized. This is observed as an increase in the χMT product as the temperature is lowered, before effects like ZFS or intermolecular interactions cause a final decrease at very low temperatures. A weak ferromagnetic coupling (J = +1.87(2) cm⁻¹) has been observed in a dinuclear cobalt(II) complex with double µ-phenoxo bridges, a structure analogous to what can be formed by ligands like 2-(phenyliminomethyl)phenol. nih.gov
Antiferromagnetic Coupling (J < 0): The total spin state is minimized. This leads to a continuous decrease in χMT upon cooling, reaching a value of zero for a strongly coupled system. Antiferromagnetic coupling is common in many cobalt complexes, including those with semiquinonato radical ligands or certain bridging motifs. rsc.orgnih.gov In some cases, the coupling can be exceptionally strong. rsc.org
The ligand framework plays a critical role in mediating this exchange. For phenoxo-bridged systems, factors such as the Co-O-Co bridging angle and the dihedral angle between the Co₂O₂ core and the phenolate (B1203915) ring are crucial in determining the sign and magnitude of J. nih.gov
Determination of Magnetic Anisotropy and Zero-Field Splitting Parameters (D, E/D)
The magnetic anisotropy in Co(II) complexes is quantified by the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic). These parameters describe the splitting of the spin sublevels (mS) in the absence of an external magnetic field. marquette.edu The ZFS is described by the Hamiltonian: Ĥ = D[Ŝz² - S(S+1)/3] + E(Ŝx² - Ŝy²).
D (Axial ZFS): A negative D value indicates an easy-axis of magnetization, where the mS = ±3/2 states are lowest in energy. This is a prerequisite for SMM behavior. A positive D value signifies an easy-plane of anisotropy, with the mS = ±1/2 state being the ground state. mdpi.com
E (Rhombic ZFS): The E term describes the anisotropy within the plane perpendicular to the principal axis. The ratio E/D, which ranges from 0 to 1/3, quantifies the degree of rhombic distortion.
These parameters are determined by fitting experimental magnetic data (χMT vs. T and M vs. H) and can be measured directly using techniques like high-frequency and -field electron paramagnetic resonance (HFEPR). marquette.eduresearchgate.netacs.org Cobalt(II) complexes are known to exhibit a vast range of D values, from large and positive (e.g., +98 cm⁻¹) to large and negative (e.g., -113 cm⁻¹), depending critically on the coordination geometry. researchgate.netmdpi.com
| Complex | Coordination Geometry | D (cm⁻¹) | E/|D| | Reference |
|---|---|---|---|---|
| Co(PPh₃)₂Cl₂ | Tetrahedral | -14.76 | 0.077 | researchgate.net |
| [Co(TpPh₂)(L¹)] (L¹ = o-aminophenolate) | Trigonal Bipyramidal | -41 | N/A | marquette.edu |
| [Co(TpPh₂)(L²)] (L² = o-aminothiophenolate) | Trigonal Bipyramidal | -78 | N/A | marquette.edu |
| CoL¹₂ | Trigonal Bipyramidal | -62.7 | 0.149 | nih.gov |
| cis-[Co(dmphen)₂(NCS)₂] | Octahedral | +98 | N/A | mdpi.com |
| [Co(L)(NCS)₂] (L = 1-(prop-2-en-1-yl)-1H-imidazole) | Octahedral | +70.4 | N/A | mdpi.comresearchgate.net |
Investigation of Single-Molecule Magnet (SMM) Behavior
Single-Molecule Magnets (SMMs) are individual molecules that can retain their magnetization after the removal of an external field, a property that arises from a large energy barrier (Ueff) to spin reversal. nih.gov High-spin Co(II) complexes are excellent candidates for SMMs due to their potential for large and negative (easy-axis) magnetic anisotropy (D). rsc.org
The key requirements for a Co(II) complex to function as an SMM are:
A high-spin S = 3/2 ground state.
Significant easy-axis magnetic anisotropy (large, negative D value).
Minimal rhombic anisotropy (E/D close to 0) to suppress quantum tunneling of magnetization (QTM), a pathway that allows the spin to reverse without surmounting the energy barrier.
SMM behavior is experimentally identified by alternating current (AC) magnetic susceptibility measurements. The appearance of a frequency-dependent, out-of-phase AC signal (χM'') is the hallmark of slow magnetic relaxation. researchgate.netnih.gov While many Co(II) SMMs require a small DC bias field to suppress QTM and reveal the slow relaxation (field-induced SMMs), some examples exhibit this behavior in zero field. nih.govmdpi.com The coordination geometry is paramount, with tetrahedral, trigonal bipyramidal, and trigonal prismatic environments often promoting the requisite magnetic anisotropy. nih.govnih.gov
Elucidation of Magneto-Structural Correlations
Understanding the relationship between a molecule's geometric structure and its magnetic properties is a central goal in molecular magnetism. For Co(II) complexes, clear magneto-structural correlations have been established.
For Mononuclear Complexes: The sign and magnitude of the ZFS parameter D are exquisitely sensitive to the coordination geometry of the Co(II) ion.
In four-coordinate complexes, the magnetic anisotropy is strongly correlated with the degree of distortion from an ideal tetrahedron. researchgate.net
In five-coordinate complexes, distortions in the equatorial plane of a trigonal bipyramidal geometry have been shown to be the primary source of strongly negative D values. marquette.edu
For six-coordinate complexes, a correlation between the D parameter and the structural distortion of the coordination polyhedron has been outlined. nih.gov Distorted octahedral geometries often lead to positive D values (easy-plane), while trigonal prismatic geometries tend to produce negative D values (easy-axis). nih.govmdpi.com
For Dinuclear Complexes: The nature of the magnetic exchange (J) is governed by the specifics of the bridging pathway.
In bis(μ-phenoxo)-bridged Co(II) dimers, both the Co–O–Co bridging angle and the dihedral angle between the central Co₂O₂ plane and the phenoxide aromatic ring are critical. nih.gov Studies have shown that smaller bridging angles and larger dihedral angles can induce intramolecular ferromagnetic exchange interactions. nih.gov
These correlations provide a rational basis for designing new cobalt complexes, including those with 2-(phenyliminomethyl)phenol and related Schiff base ligands, with targeted magnetic properties for applications such as SMMs.
Photophysical and Luminescence Properties of Cobalt;2 Phenyliminomethyl Phenol Complexes
Photoluminescence Spectroscopy: Emission Band Analysis and Stokes Shift
Photoluminescence spectroscopy is a key technique for characterizing the emissive properties of cobalt(II) Schiff base complexes. Upon excitation, these complexes can exhibit fluorescence or phosphorescence, with the emission spectra providing valuable information about their excited states.
Mononuclear cobalt(II) complexes of substituted hydrazino quinoline (B57606) Schiff bases have been shown to exhibit emission bands in the range of 445–455 nm. researchgate.net These emissions are characterized by high luminescence intensity, suggesting potential for use in OLEDs. researchgate.net Similarly, other mononuclear Co(II) complexes with different Schiff base ligands display emission bands between 434 nm and 465 nm, also with significant luminescence intensity. researchgate.net
A notable feature of the photoluminescence of these cobalt complexes is the large Stokes shift observed. The Stokes shift, which is the difference in wavelength or frequency between the absorption and emission maxima, has been reported to be in the range of 198 nm to 215 nm for certain cobalt(II) hydrazino quinoline Schiff base complexes. researchgate.net This large shift indicates a significant structural rearrangement in the excited state compared to the ground state.
The electronic absorption spectrum of cobalt(II)-doped trisphenanthrolinezinc nitrate (B79036) dihydrate shows broad absorption bands at 10,750 cm⁻¹ and 22,000 cm⁻¹, which are assigned to the ⁴T₁g(F) → ⁴T₂g(F) and ⁴T₁g(F) → ⁴T₁g(P) transitions, respectively, in an octahedral field. nih.gov A weaker, broad band is observed near 19,000 cm⁻¹, which resolves into narrower bands at 77 K and is attributed to transitions to doublet levels. nih.gov
The encapsulation of planar cobalt(II) Schiff-base complexes within zeolite-Y has been shown to modify their structural and functional properties. rsc.org UV-visible spectroscopy and DFT studies indicate that encapsulation alters the electronic environment around the cobalt center, which in turn influences the complex's reactivity. rsc.org
Interactive Data Table: Photoluminescence Data of Selected Cobalt(II) Schiff Base Complexes
| Complex Type | Emission Range (nm) | Stokes Shift (nm) | Reference |
| Mononuclear Co(II) hydrazino quinoline Schiff bases | 445–455 | 198–215 | researchgate.net |
| Mononuclear Co(II) Schiff base complexes | 434–465 | Not specified | researchgate.net |
Mechanisms of Luminescence Enhancement and Quenching
The luminescence properties of Schiff base complexes can be significantly influenced by various factors, leading to either enhancement or quenching of the emission. Chelation-Enhanced Fluorescence (CHEF) is a primary mechanism for luminescence enhancement, while Photoinduced Electron Transfer (PET) is a common cause of quenching.
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion, such as cobalt, to a Schiff base ligand can restrict the intramolecular rotation and vibration of the ligand, which are non-radiative decay pathways. mdpi.com This restriction reduces the energy lost through non-radiative processes, leading to an increase in the fluorescence quantum yield. The formation of the rigid chelate complex enhances the fluorescence intensity. For instance, the addition of Al³⁺ to certain Schiff base probes has been shown to enhance emission by interrupting the PET process. tandfonline.com
Photoinduced Electron Transfer (PET): PET is a process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. In the context of Schiff base complexes, the metal ion can act as an electron acceptor, and the ligand as the donor. This electron transfer from the ligand to the metal can lead to fluorescence quenching. tandfonline.com The chelation-induced fluorescence quenching is often observed with redox-active metal ions like Cu²⁺ and Co²⁺ due to ligand-to-metal electron or energy transfer. rsc.org
The design of the Schiff base ligand plays a critical role. For example, the introduction of a julolidine (B1585534) moiety into a Schiff base has been shown to result in good complexation with transition metals and influence the intramolecular charge transfer (ICT) and ligand to metal charge transfer (LMCT) transitions, which are key to the sensing mechanism. rsc.org
Solvatochromic Behavior and Environmental Effects on Photophysics
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent molecules. The polarity and hydrogen-bonding capability of the solvent can significantly influence the absorption and emission spectra of coordination complexes.
For Schiff base complexes, the solvent can affect the energy levels of the d-orbitals of the metal center and the molecular orbitals of the ligand. This can lead to shifts in the d-d transition bands and charge transfer bands. While specific studies on the solvatochromic behavior of Cobalt;2-(phenyliminomethyl)phenol are not detailed in the provided search results, the general principles can be applied. For example, a nickel(II) complex with a tetradentate Schiff base ligand exhibited solvatochromism, with the position of the d-d transition bands being dependent on the solvent polarity. nih.gov
Environmental factors, such as the rigidity of the medium, can also impact the photophysical properties. Intramolecular π–π interactions within a coordination complex can enhance its rigidity, which in turn can reduce the efficiency of non-radiative relaxation pathways and lead to a longer excited-state lifetime. acs.org This effect has been observed in cobalt(III) complexes where an extended π-conjugated framework in the ligand leads to a more rigid structure. acs.org
The encapsulation of cobalt(II) Schiff-base complexes within the supercages of zeolite-Y provides a distinct microenvironment that alters the electronic density around the metal center. rsc.org This modification of the immediate environment of the complex leads to changes in its reactivity and, by extension, its photophysical properties. rsc.org
Catalytic Applications and Mechanistic Studies of Cobalt;2 Phenyliminomethyl Phenol Complexes
Oxidation Catalysis by Cobalt;2-(phenyliminomethyl)phenol Systems
Cobalt(II) complexes derived from salicylaldimines are effective catalysts for the aerobic oxidation of various organic compounds. researchgate.netnih.gov These reactions are crucial in both synthetic chemistry and for understanding biological oxidation processes. The catalytic prowess of these complexes extends to substrates like phenols, amines, sulfides, and olefins. nih.gov
Aerobic Oxidation of Organic Substrates (e.g., Olefins, Sulfides, Alkyl Aromatics, o-Aminophenols)
Cobalt-Schiff base complexes, including those of the 2-(phenyliminomethyl)phenol type, facilitate the aerobic oxidation of a diverse range of organic molecules. The efficiency and selectivity of these reactions often depend on the specific structure of the cobalt complex, the nature of the substrate, and the reaction conditions.
Olefins: Cobalt-Schiff base complexes have been shown to catalyze the aerobic oxidation of olefins. For instance, a glutamic acid salicylaldehyde (B1680747) Schiff base cobalt complex is capable of oxidizing linear aliphatic olefins like 1-octene, 1-decene, and 1-dodecene (B91753) to their corresponding 1,2-epoxyalkanes with selectivities ranging from 50% to 70%. The oxidation of cyclohexene (B86901) with the same catalyst yields 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one. This reactivity highlights their potential in converting simple alkenes into more functionalized products.
Table 1: Aerobic Oxidation of Olefins Catalyzed by a Glutamic Acid Salicylaldehyde Schiff Base Cobalt Complex
| Substrate | Product(s) | Selectivity (%) |
|---|---|---|
| 1-Octene | 1,2-Epoxyoctane | 50-70 |
| 1-Decene | 1,2-Epoxydecane | 50-70 |
| 1-Dodecene | 1,2-Epoxydodecene | 50-70 |
| Cyclohexene | 2-Cyclohexen-1-ol, 2-Cyclohexen-1-one | - |
Data sourced from NIScPR Online Periodical Repository.
Sulfides: Cobalt complexes are known to be active in the aerobic oxidation of sulfides. nih.gov While specific data for "this compound" is not detailed in the provided results, the broader class of cobalt(II) complexes demonstrates this capability, typically converting sulfides to their corresponding sulfoxides.
Alkyl Aromatics: The oxidation of substrates with benzylic C-H bonds is another application of cobalt catalysts. A novel Co(OAc)₂/N-hydroxyphthalimide (NHPI) system has been used for the oxidation of 3-arylmethyl sulfonyl imines to the corresponding 3-arylcarbonyl analogues in moderate to excellent yields. researchgate.net This suggests the applicability of cobalt-based systems in the oxidation of the alkyl side chains of aromatic compounds.
o-Aminophenols: An aerobic cobalt-catalyzed oxidative cyclization of 2-aminophenols with isonitriles has been developed, yielding a variety of substituted 2-aminobenzoxazoles in moderate to excellent yields. nih.gov This reaction proceeds under additive-free conditions, and studies indicate that the coordination of the 2-aminophenol (B121084) to the cobalt(II) center is crucial for the activation of O₂. nih.gov Using a well-defined cobalt(II) complex with 2-amino-4,6-di-tert-butylphenol, the corresponding 2-tert-butylaminobenzoxazole was obtained in a high yield of 90%. chemrxiv.org
Table 2: Cobalt-Catalyzed Aerobic Oxidative Cyclization of 2-Aminophenol Derivatives
| Catalyst | Substrate | Product | Yield (%) |
|---|---|---|---|
| Co(OAc)₂ | 2-Amino-4,6-di-tert-butylphenol + tert-Butylisonitrile | 2-tert-Butylamino-5,7-di-tert-butylbenzoxazole | 78 |
| CoII(tBu2APH)₂(tBu2AP)₂ (1) | 2-Amino-4,6-di-tert-butylphenol + tert-Butylisonitrile | 2-tert-Butylamino-5,7-di-tert-butylbenzoxazole | 90 |
| CoIII(tBu2AP)₃ (3) | 2-Amino-4,6-di-tert-butylphenol + tert-Butylisonitrile | 2-tert-Butylamino-5,7-di-tert-butylbenzoxazole | 40 |
Data sourced from American Chemical Society Publications and ChemRxiv. nih.govchemrxiv.org
Biomimetic Catalysis (e.g., Catechol Oxidase and Phenoxazinone Synthase Mimicry)
Cobalt complexes with ligands like 2-(phenyliminomethyl)phenol serve as functional models for metalloenzymes, providing insights into the mechanisms of biological oxidation.
Catechol Oxidase Mimicry: These complexes exhibit catecholase activity, mimicking the function of catechol oxidase enzymes which oxidize catechols to quinones. The catalytic activity involves the oxidation of substrates like 3,5-di-tert-butylcatechol (B55391) (DTBC) to 3,5-di-tert-butylquinone (DTBQ). The efficiency of this biomimetic catalysis can be influenced by the coordination environment around the cobalt center. researchgate.net EPR studies have helped in confirming the generation of radicals during the formation of adducts in catechol oxidation. researchgate.net
Phenoxazinone Synthase Mimicry: Cobalt(II) complexes with rigid pyridyl scaffolds have demonstrated high phenoxazinone synthase activity, catalyzing the aerobic oxidation of o-aminophenol to 2-amino-3H-phenoxazin-3-one. researchgate.net Kinetic studies of these model systems have yielded high turnover numbers (kcat), indicating excellent reactivity. For example, two mononuclear cis-dichloro cobalt(II) complexes exhibited kcat values of 201.24 h⁻¹ and 249.57 h⁻¹, respectively. researchgate.net Mechanistic investigations suggest the formation of hydrogen peroxide as a key intermediate, confirming the involvement of molecular oxygen in the catalytic cycle. researchgate.net
Table 3: Kinetic Parameters for Phenoxazinone Synthase Mimicry by Cobalt(II) Complexes
| Complex | kcat (h⁻¹) |
|---|---|
| Co(bpy)₂Cl₂ rsc.org | 201.24 |
| Co(L1)₂Cl₂ researchgate.net | 249.57 |
Data sourced from ResearchGate. researchgate.net
Mechanistic Investigations of Cobalt-Catalyzed Oxidation Reactions
Understanding the mechanism of these catalytic oxidations is key to designing more efficient and selective catalysts. Studies have focused on the redox behavior of the cobalt center, the identification of reactive intermediates, and the role of radical species.
The catalytic cycle in many cobalt-catalyzed oxidations is predicated on the Co(II)/Co(III) redox couple. rsc.org For instance, in the alkoxylation of C(sp²)-H bonds, theoretical calculations suggest that the most favorable pathway involves Co(III) as the actual catalyst, even when a Co(II) precatalyst is used. rsc.org Similarly, in the oxidative hydrofunctionalization of alkenes catalyzed by cobalt(salen) complexes, a Co(III)-hydride is a putative intermediate that forms from a Co(III) precursor. nih.gov The oxidation of Co(II) to Co(III) is often enabled by the coordination of the substrate, such as 2-aminophenol, which facilitates the activation of molecular oxygen. nih.gov In some systems, even higher oxidation states like Co(IV) and Co(V) have been proposed or identified as key intermediates. nih.govresearchgate.netnih.gov
A variety of active species and intermediates have been identified or proposed in these catalytic systems. In the oxidation of propenoidic phenols catalyzed by Co(salen), EPR studies have identified the superoxocobalt radical, [CoIII(salen)(ROH)(O₂)]⁻, and the phenoxy cobalt radical, [CoIII(salen)(RO⁻)(RO˙)], as EPR-active species. rsc.org In other systems, cobalt(IV)-oxo intermediates have been identified as the active oxidants responsible for the catalytic reactions. researchgate.net For the aerobic oxidative cyclization of aminophenols, UV-visible and EPR spectroscopy studies point to the generation of a Co(III) species from the aerobic oxidation of the Co(II) complex, proceeding through a ligand-based radical intermediate. nih.govchemrxiv.orgresearchgate.net
Free radical pathways are a common feature of cobalt-catalyzed oxidations. The generation of a ligand-based radical is often a key step. nih.gov For example, in the aerobic oxidative cyclization of 2-amino-4,6-di-tert-butylphenol, spectroscopic studies indicated that the oxidation proceeds via a ligand-based radical intermediate, which serves as a crucial reaction intermediate in the subsequent coupling reaction. nih.govchemrxiv.orgresearchgate.net In the Co(salen) catalyzed oxidation of phenols, the mechanism is thought to involve the coupling of a liberated phenoxyl radical with a ligated naphthoxyl radical. nih.gov Furthermore, cobalt-catalyzed reactions can proceed via a radical-type migratory insertion, showcasing a distinct mechanism for generating carbon-centered radicals. goettingen-research-online.de Inhibition experiments using radical scavengers like TEMPO often support the involvement of such radical mechanisms. rsc.org
Polymerization Catalysis: Cobalt-Mediated Radical Polymerization (CMRP)
Cobalt-mediated radical polymerization (CMRP) has emerged as a powerful technique for the synthesis of polymers with well-defined characteristics. nih.govnih.gov This method relies on the ability of cobalt complexes to reversibly terminate growing polymer chains, a process that operates via the persistent radical effect. wikipedia.org This reversible capping of the polymer chain end minimizes irreversible termination reactions, allowing for the formation of polymers with controlled molecular weights and narrow molecular weight distributions. wikipedia.org The versatility of CMRP is demonstrated by its applicability to a wide range of monomers, including acrylates, vinyl esters, and vinyl acetate (B1210297), under various reaction conditions. nih.govtandfonline.com
Control over Polymer Architecture and Molecular Weight Distribution
A key advantage of using cobalt complexes of 2-(phenyliminomethyl)phenol, a type of salicylaldimine or Schiff base ligand, in CMRP is the high degree of control over the final polymer's architecture and molecular weight distribution (MWD). The mechanism of reversible termination allows for a linear relationship between the polymer's number-average molecular weight (Mn) and monomer conversion. researchgate.net This predictability is crucial for designing polymers with specific properties.
Research has shown that by employing cobalt-Schiff base complexes, it is possible to obtain polymers with a low polydispersity index (PDI), often approaching values close to 1.1, which is indicative of a narrow molecular weight distribution. researchgate.net For instance, in the polymerization of tert-butyl acrylate (B77674) using salicylaldiminato-based cobalt(III) complexes activated with methylaluminoxane, high molar mass polymers with very low MWDs (Mw/Mn = 1.06–1.09) were successfully produced. researchgate.net
Furthermore, CMRP can be utilized to create complex polymer architectures. A notable example is the synthesis of soluble hyperbranched polymers through the direct polymerization of divinyl monomers. By using a cobalt chain transfer catalyst, the competition between propagation and chain transfer can be controlled, leading to the formation of these highly branched structures in a single step. nih.gov These hyperbranched polymers exhibit unique properties, such as significantly lower intrinsic viscosities compared to their linear counterparts. nih.gov
The ability to control these parameters is critical, as the molecular weight and its distribution significantly influence the macroscopic properties of the polymer material, such as its mechanical strength and processability. mdpi.comrsc.org
Table 1: Polymerization of tert-butylacrylate (t-BA) using Salicylaldiminato-based Cobalt(III) Catalysts
| Catalyst | Monomer | Activator | Resulting Polymer Molecular Weight (Mw/Mn) | Reference |
|---|---|---|---|---|
| N-salicylidineisopropylaniline-Co(III) complex | tert-butyl acrylate | Methylaluminoxane | 1.06 - 1.09 | researchgate.net |
| Sodium N-(4-sulfonatosalicylidineisopropyl-aniline)-Co(III) complex | tert-butyl acrylate | Methylaluminoxane | 1.06 - 1.09 | researchgate.net |
Impact of Ligand Design on Polymerization Kinetics and Selectivity
The design of the 2-(phenyliminomethyl)phenol ligand plays a crucial role in the kinetics and selectivity of the cobalt-mediated radical polymerization. Modifications to the steric and electronic properties of the Schiff base ligand can significantly influence the catalyst's performance. tandfonline.comnih.gov
Studies on bis(salicylaldiminate)-cobalt(II) complexes have demonstrated that the steric bulk of the substituents on the ligand can modulate the polymerization of monomers like methyl methacrylate. koreascience.kr For example, research involving cobalt(II) complexes with Schiff bases derived from salicylaldehyde and various cycloalkylamines showed that the level of control in vinyl acetate polymerization could be fine-tuned by changing the cycloalkyl group (cyclopentyl, cyclohexyl, cycloheptyl). tandfonline.com The complex with a cyclohexyl substituent exhibited the best performance, yielding a polymer with a narrow molecular weight distribution and a molecular weight that closely matched the theoretical calculations. tandfonline.com
Heterogeneous Catalysis Using Immobilized this compound Complexes
To enhance the practical applicability of cobalt-salicylaldimine catalysts, particularly in terms of separation and reuse, significant research has focused on their immobilization onto solid supports. This transforms the homogeneous catalyst into a heterogeneous system, combining the high selectivity of molecular catalysts with the operational advantages of solid catalysts. nih.govrsc.org
Strategies for Catalyst Immobilization on Solid Supports (e.g., Silica (B1680970) Gel, Polymeric Resins)
Several strategies have been developed for the immobilization of cobalt-Schiff base complexes. A common approach involves anchoring the complex onto inorganic supports like silica gel or mesoporous silica nanoparticles (MSNs). nih.govnih.gov One method involves modifying the silica surface with an appropriate functional group, such as γ-aminopropyl groups, which can then be used to covalently bind the salicylaldimine ligand and subsequently the cobalt ion. nih.gov The formation of the cobalt-salicylaldimine complex directly on the silica surface has been monitored using techniques like FTIR and X-ray absorption spectroscopy. nih.gov
Another effective support material is silica-coated magnetite (Fe3O4@SiO2), which allows for easy separation of the catalyst from the reaction mixture using an external magnetic field. researchgate.net In this method, the cobalt-Schiff base complex is synthesized on the silica-coated magnetic nanoparticles. researchgate.net Similarly, cobalt ferrite (B1171679) magnetite nanoparticles have been used as a support for cobalt(II) Schiff base complexes, creating a magnetically recoverable catalyst. researchgate.net
Polymeric resins also serve as effective supports. For instance, cobalt(II) Schiff base complexes have been immobilized on polyethylene (B3416737) glycol (PEG), a polymer support that can facilitate catalyst recovery. thieme-connect.de Alginate, a natural polymer, has been used in conjunction with cobalt ferrite to create nanocomposites for enzyme immobilization, a strategy that highlights the versatility of polymer-based supports for creating robust biocatalysts. nih.gov Furthermore, porous organic polymers (POPs) have been used to embed chiral cobalt catalysts, creating a heterogeneous system with high stability and reactivity. rsc.org
Table 2: Supports for Immobilization of Cobalt-Salicylaldimine/Schiff Base Complexes
| Support Material | Immobilization Strategy | Key Advantage | Reference |
|---|---|---|---|
| Mesoporous Silica Nanoparticles (MSNs) | Covalent attachment of salicylaldimine cobalt complexes. | High surface area, leading to high catalytic efficiency. | nih.gov |
| γ-aminopropyl modified silica | Stepwise in-situ synthesis of the complex on the surface. | Controlled formation of the immobilized catalyst. | nih.gov |
| Silica-coated Magnetite (Fe3O4@SiO2) | Condensation of the Schiff base on the magnetic support. | Easy magnetic separation and recovery. | researchgate.net |
| Cobalt Ferrite Magnetite Nanoparticles | Anchoring of the Schiff base cobalt(II) complex. | Creates a reusable and magnetically separable catalyst. | researchgate.net |
| Polyethylene Glycol (PEG) | Attachment of the Schiff base complex to the polymer chain. | Facilitates catalyst recovery from the reaction mixture. | thieme-connect.de |
| Porous Organic Polymers (POPs) | Embedding catalytic units within the polymer skeleton. | High chemical and physical stability. | rsc.org |
Evaluation of Catalyst Reusability and Stability in Heterogeneous Systems
A primary motivation for immobilizing catalysts is to improve their reusability and long-term stability. mdpi.com Heterogeneous cobalt-salicylaldimine catalysts have shown promising results in this regard. For example, a cobalt(II) Schiff base complex immobilized on cobalt ferrite magnetite nanoparticles was successfully used as a reusable catalyst for the preparation of triazoloquinazolinones. researchgate.net
In another study, lipase (B570770) immobilized on silica core/multilayered cobalt ferrite-silica shell particles demonstrated good reusability, with only a 20% decrease in relative activity after ten reaction cycles. semanticscholar.org The immobilized enzyme also showed improved thermal stability compared to its free counterpart. semanticscholar.org Similarly, horseradish peroxidase immobilized on an alginate-cobalt ferrite nanocomposite retained 71% of its activity after 10 cycles and 74% after 8 weeks of storage, significantly outperforming the free enzyme. nih.gov
The stability of these immobilized systems is crucial for industrial applications. The rigid support structure often prevents the deactivation of the catalyst that can occur in homogeneous systems. mdpi.com The evaluation of these heterogeneous catalysts typically involves running multiple reaction cycles and measuring the catalytic activity and selectivity in each cycle. Any leaching of the metal from the support is also monitored to ensure the integrity of the catalyst. The enhanced stability and ease of recovery and reuse make these immobilized cobalt complexes economically and environmentally attractive alternatives to their soluble counterparts. rsc.orgnih.gov
Supramolecular Chemistry and Intermolecular Interactions in Cobalt;2 Phenyliminomethyl Phenol Systems
Elucidation of Hydrogen Bonding Networks
Hydrogen bonds are among the most critical directional forces in the self-assembly of coordination compounds. In cobalt(II) complexes of N-salicylidene-type ligands, where the phenolic proton is lost upon coordination to the metal center, conventional hydrogen bond donors like O-H or N-H are often absent from the primary molecule. However, the crystal structures of these complexes are frequently stabilized by networks of weaker C-H···O and C-H···π hydrogen bonds, and in some cases, by hydrogen bonds involving solvent molecules or counter-ions.
Detailed crystallographic studies on analogues provide clear evidence of these networks. For instance, the structure of bis[2,4-dibromo-6-(ethyliminomethyl)phenolato-κ²N,O]cobalt(II) reveals that the complex molecules are linked into chains parallel to the b-axis via intermolecular C—H⋯O hydrogen bonds. nih.gov This demonstrates how even weak C-H donors can engage with the phenolate (B1203915) oxygen acceptors on adjacent molecules to build extended one-dimensional supramolecular structures.
In other related systems, such as bis[2-(1H-benzimidazol-2-yl)phenolato-κN,O]cobalt(II), the presence of N-H groups on the ligand leads to the formation of a two-dimensional network through intermolecular N-H⋯O hydrogen bonds. researchgate.net Although the primary ligand in "Cobalt;2-(phenyliminomethyl)phenol" lacks this N-H donor, this finding highlights how modifications to the ligand structure can introduce robust hydrogen bonding motifs that direct the assembly into higher-dimensional architectures.
The characteristics of hydrogen bonds in similar structures are summarized in the table below.
| Interaction Type | Donor | Acceptor | Typical Distance (H···A) | Significance | Reference |
| C-H···O | Aromatic or Aliphatic C-H | Phenolate Oxygen | ~2.1-2.8 Å | Links molecules into chains or sheets. | nih.gov |
| N-H···O | Imidazole N-H | Phenolate Oxygen | Not specified | Forms robust 2D networks. | researchgate.net |
| C-H···π | Aliphatic/Aromatic C-H | Aromatic Ring | ~2.6-2.9 Å | Contributes to packing efficiency. | nih.gov |
These findings collectively suggest that while strong, classical hydrogen bonds may be absent in anhydrous, neutral bis[2-(phenyliminomethyl)phenolato]cobalt(II), the crystal lattice is likely stabilized by a network of weaker C-H···O and C-H···π interactions, which are crucial in defining the final supramolecular assembly.
Analysis of Aromatic Interactions (C-H/π, π-π Stacking)
Aromatic interactions, including π-π stacking and C-H/π interactions, are fundamental to the crystal engineering of molecules containing multiple phenyl rings. nih.gov For cobalt(II) complexes of 2-(phenyliminomethyl)phenol, which feature at least two phenyl rings per ligand, these interactions are expected to be significant drivers of crystal packing.
C-H/π Interactions: These are a form of weak hydrogen bond where a C-H bond acts as the donor and a π-system (an aromatic ring) acts as the acceptor. nih.gov These interactions are ubiquitous in organic and metal-organic crystal structures. In the crystal packing of cobalt-salen type complexes, C-H/π interactions involving the π-systems of the ligands are important for building the three-dimensional structure. nih.gov For the title compound, C-H groups from the phenyl ring of one molecule can interact with the aromatic face of a neighboring molecule, providing additional stability and directionality to the crystal packing.
While the specific geometric parameters of these interactions are not available for the parent compound, their collective influence is crucial for the formation of a stable, ordered solid-state structure.
Investigation of Unconventional Non-Covalent Interactions (e.g., O⋯O Interactions)
Beyond classical hydrogen bonds and π-stacking, a variety of unconventional non-covalent interactions contribute to the stability of molecular crystals. These can include halogen bonds, and chalcogen bonds, such as O···O interactions.
Halogen Bonding: In substituted analogues of the target compound, halogen bonds can play a significant role. For example, in the crystal structure of bis{2,4-dibromo-6-[(2-phenylethyl)iminomethyl]phenolato-κ²N,O}cobalt(II), weak C—H⋯Br interactions are observed to link the molecules. This type of interaction, where a halogen atom acts as an electrophilic species, demonstrates how functionalization of the ligand can introduce additional, directional control over the self-assembly process.
O···O Interactions (Chalcogen Bonding): An O···O interaction is a type of chalcogen bond, a non-covalent interaction involving a Group 16 element (like oxygen) acting as an electrophilic center (a σ-hole). nih.gov This occurs when an electron-rich region of one oxygen atom interacts with an electron-poor region on another. For such an interaction to be significant, one oxygen atom typically needs to be in an electron-withdrawing environment. While not explicitly reported in the crystal structures of the closest cobalt(II) salicylaldimine analogues, short O···O contacts are known in other molecular crystals. The formation and strength of these bonds depend on the electronic environment and the geometry of the interacting molecules. nih.gov Their potential contribution to the lattice energy of this compound systems cannot be discounted, particularly in influencing the precise orientation of molecules in the crystal.
These unconventional interactions, though often weaker than traditional hydrogen bonds, are numerous and collectively provide a significant stabilizing contribution to the supramolecular architecture.
Principles of Self-Assembly in Solid State and Solution
Self-assembly is the spontaneous organization of individual molecules into ordered structures, driven by non-covalent interactions. nih.gov For cobalt(II) complexes of 2-(phenyliminomethyl)phenol, the principles of self-assembly are evident in the formation of ordered crystalline solids from solution.
In the Solid State: The final crystal structure is the result of a thermodynamic equilibrium that maximizes favorable intermolecular interactions while minimizing repulsive forces. The assembly process is guided by the specific geometry of the cobalt complex and the directionality of the non-covalent interactions.
Hydrogen Bonds: As seen in analogues, directional C-H···O bonds can guide the formation of 1D chains. nih.gov
Aromatic Interactions: π-π stacking and C-H/π interactions then dictate how these chains or individual molecules pack together to form a stable 3D lattice.
The combination of these forces leads to a highly ordered supramolecular architecture. The process is a testament to molecular recognition, where each molecule precisely orients itself with respect to its neighbors.
In Solution: Self-assembly processes also occur in solution, often as a precursor to crystallization. In solution, molecules may form transient dimers or larger aggregates stabilized by the same non-covalent interactions that operate in the solid state. The nature of the solvent plays a crucial role, as solvent molecules can compete for interaction sites on the complex, influencing the aggregation behavior. The formation of supramolecular hybrids in solution, driven by electrostatic and other non-covalent forces, has been observed in related systems, showcasing the versatility of self-assembly processes.
Advanced Research Perspectives and Future Directions in Cobalt;2 Phenyliminomethyl Phenol Chemistry
Rational Design and Synthesis of Derivatives with Tunable Electronic and Steric Properties
The foundation of advancing "Cobalt;2-(phenyliminomethyl)phenol" chemistry lies in the ability to strategically modify its structure. Researchers employ rational design principles to synthesize derivatives with precisely controlled electronic and steric characteristics. This is primarily achieved by introducing various functional groups onto the salicylaldehyde (B1680747) or the N-phenyl rings of the ligand.
The synthesis is typically a straightforward condensation reaction between a substituted salicylaldehyde and a substituted aniline (B41778) to form the Schiff base ligand, followed by complexation with a cobalt(II) salt, such as cobalt acetate (B1210297) or cobalt chloride. bu.edu.eguobabylon.edu.iq By altering the substituents, chemists can fine-tune the properties of the resulting cobalt complex. For instance, electron-withdrawing groups (like -NO₂, -Cl) or electron-donating groups (-OCH₃, -N(CH₃)₂) on the ligand framework can modulate the electron density at the cobalt center, which in turn influences its redox potential and catalytic activity. researchgate.net Similarly, introducing bulky groups (like tert-butyl) can create specific steric environments around the metal, enforcing particular geometries and influencing substrate selectivity in catalytic reactions.
Table 1: Influence of Ligand Substitution on Complex Properties
| Substituent on Ligand | Position | Expected Electronic Effect | Expected Steric Effect | Potential Impact on Cobalt Complex |
| Methoxy (B1213986) (-OCH₃) | Phenyl ring | Electron-donating | Minor | Increases electron density on Co, may enhance catalytic activity for certain reactions. |
| Chloro (-Cl) | Phenyl ring | Electron-withdrawing | Minor | Decreases electron density on Co, alters redox potential. researchgate.net |
| tert-Butyl | Salicylaldehyde ring | Electron-donating | Major | Creates a sterically hindered environment, can improve catalyst stability and selectivity. |
| Pyridinyl | As part of the N-aryl group | Coordination site | Moderate | Can create multinuclear complexes or alter solubility and electronic properties. uobabylon.edu.iq |
This tailored approach allows for the creation of a library of catalysts and materials, each optimized for a specific purpose, moving beyond a one-size-fits-all methodology.
Exploration of Novel Catalytic Transformations Beyond Oxidation and Polymerization
While cobalt Schiff base complexes are well-known for their prowess in oxidation and polymerization catalysis, current research is venturing into more diverse and complex chemical transformations. wrc.org.za A significant area of exploration is their application in carbon-carbon (C-C) bond-forming reactions, which are fundamental to organic synthesis.
Notably, cobalt salicylaldimine-type complexes have been successfully employed as catalysts in the Suzuki-Miyaura cross-coupling reaction. researchgate.netresearchgate.net This reaction, which forges a C-C bond between a boronic acid and an organohalide, is a cornerstone of pharmaceutical and materials chemistry. The use of accessible cobalt catalysts presents an economical and sustainable alternative to traditional palladium-based systems.
Another innovative application is the catalytic coupling of carbon dioxide (CO₂) with epoxides to synthesize cyclic carbonates. researchgate.netresearchgate.netcolab.ws This transformation is highly attractive from a green chemistry perspective as it utilizes CO₂, a greenhouse gas, as a C1 building block. Studies have shown that the catalytic activity is highly dependent on the substituents of the salicylaldimine ligand, with cobalt(III) complexes demonstrating high turnover numbers. researchgate.net These findings open avenues for valorizing CO₂ while producing valuable chemicals used in electrolytes for lithium-ion batteries and as polar solvents.
Development of Advanced Functional Materials Based on this compound Complexes
The unique electronic and structural features of this compound complexes make them excellent building blocks for advanced functional materials. A prominent research direction is their use as precursors for the synthesis of cobalt oxide (Co₃O₄) nanoparticles. bu.edu.eguobabylon.edu.iqresearchgate.net Through thermal decomposition (calcination) of the complex, it is possible to produce Co₃O₄ nanoparticles with controlled size and morphology. bu.edu.eg These nanoparticles are of significant interest due to their semiconducting and magnetic properties, with applications in:
Solid-state sensors: Co₃O₄-based materials have been investigated for the detection of gases like carbon monoxide (CO). researchgate.net
Energy storage: They serve as promising electrode materials for supercapacitors and lithium-ion batteries. uobabylon.edu.iq
Catalysis: As heterogeneous catalysts, they are stable and easily recyclable.
Furthermore, these cobalt complexes are being explored for their potential in sensing and optical applications. Specific Schiff base ligands can be designed to act as colorimetric or fluorescent sensors for metal ions, such as a reported cobalt complex with a ligand that functions as a fluorescent sensor for Al³⁺. informahealthcare.com The inherent magnetic properties of cobalt(II) complexes, which can exhibit phenomena like spin-coupling and antiferromagnetic interactions, also make them candidates for the development of molecular magnets and spintronic devices. bu.edu.egacs.org The strategy of immobilizing these complexes onto solid supports like silica (B1680970), graphene, or dendrimers is also a key area of development, leading to robust, heterogeneous catalysts that bridge the gap between homogeneous and heterogeneous systems. wrc.org.zadntb.gov.uacore.ac.uk
Fundamental Studies on Structure-Reactivity and Structure-Property Relationships
A deep understanding of the relationship between the molecular structure of a complex and its resulting properties and reactivity is crucial for predictive science. Research in this area focuses on detailed characterization of "this compound" complexes using an array of analytical techniques.
Spectroscopic methods like FT-IR and UV-Vis are used to confirm the coordination of the ligand to the cobalt center and to probe the electronic transitions within the molecule. bu.edu.eg Magnetic susceptibility measurements are employed to determine the magnetic moments of the complexes, which provides insight into the spin state of the cobalt ion and the presence of magnetic interactions between metal centers in multinuclear complexes. bu.edu.eg These fundamental studies are essential for building a comprehensive model of how ligand modifications translate into tangible changes in catalytic performance, color, and magnetic behavior.
Table 2: Structure-Property Correlation Examples
| Property Studied | Experimental Technique | Structural Feature Investigated | Correlated Outcome | Reference |
| Catalytic Activity | Reaction kinetics, product yield | Ligand substituents (electron-withdrawing/donating) | Turnover Number (TON) in CO₂/epoxide coupling | researchgate.net |
| Magnetic Properties | Magnetic Susceptibility | Geometry and distance between Co(II) ions | Antiferromagnetic interactions | bu.edu.eg |
| Optical Properties | UV-Vis Spectroscopy | Ligand-to-metal charge transfer | Optical band gap in derived Co₃O₄ nanoparticles | bu.edu.eg |
| Sensing Capability | Fluorescence Spectroscopy | Specific binding sites on ligand | Selective fluorescence response to Al³⁺ ions | informahealthcare.com |
Advancements in Theoretical and Computational Modeling for Predictive Design
Complementing experimental work, theoretical and computational chemistry has become an indispensable tool for investigating "this compound" complexes. Methods like Density Functional Theory (DFT) allow researchers to model the electronic structure, geometry, and spectroscopic properties of these molecules with high accuracy.
Computational modeling offers several key advantages:
Predictive Design: New ligands and complexes can be designed and screened in silico before any synthetic work is undertaken. This allows for the pre-selection of the most promising candidates for a specific application, saving significant time and resources.
Mechanistic Insights: Reaction pathways for catalytic cycles can be mapped out, and the transition states of key steps can be identified and analyzed. This provides a level of detail about reaction mechanisms that is often inaccessible through purely experimental means.
Interpretation of Experimental Data: Calculated properties, such as vibrational frequencies (FT-IR) or electronic absorption spectra (UV-Vis), can be compared with experimental results to aid in the characterization and structural assignment of newly synthesized complexes.
By simulating how different electronic and steric modifications to the ligand will affect the properties of the cobalt complex, computational studies provide a powerful guide for rational design. This synergy between theoretical prediction and experimental validation is accelerating the discovery of new catalysts and materials based on the versatile cobalt salicylaldimine framework.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
